
3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrimidine moiety, both of which are functionalized with methylamino groups. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Functionalization of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Introduction of Methylamino Groups: The final step involves the introduction of methylamino groups through a reductive amination reaction. This step typically requires the use of a reducing agent such as sodium cyanoborohydride and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles such as halides, amines, and alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Amino)methyl)-1-(6-(amino)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but lacks methyl groups.
3-((Ethylamino)methyl)-1-(6-(ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but contains ethyl groups instead of methyl groups.
Uniqueness
The presence of methylamino groups in 3-((Methylamino)methyl)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol enhances its reactivity and binding affinity compared to similar compounds. This makes it more effective in its applications, particularly in enzyme inhibition and receptor binding studies.
Propriétés
Formule moléculaire |
C11H19N5O |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(methylaminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H19N5O/c1-12-6-11(17)3-4-16(7-11)10-5-9(13-2)14-8-15-10/h5,8,12,17H,3-4,6-7H2,1-2H3,(H,13,14,15) |
Clé InChI |
SGILDKKNXBJZAV-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCN(C1)C2=NC=NC(=C2)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



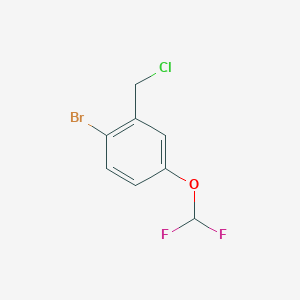
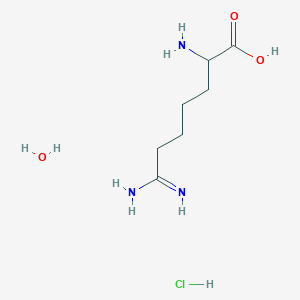

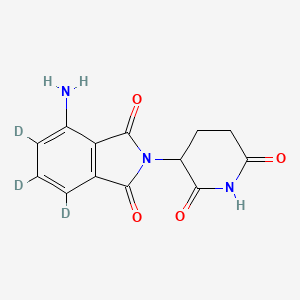
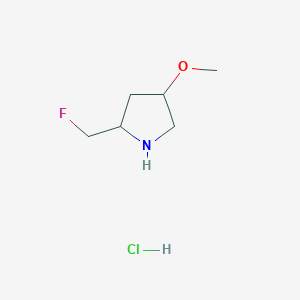
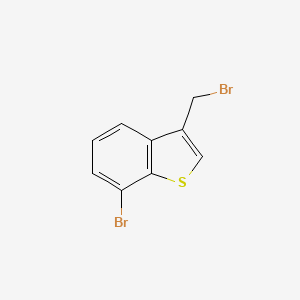
![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
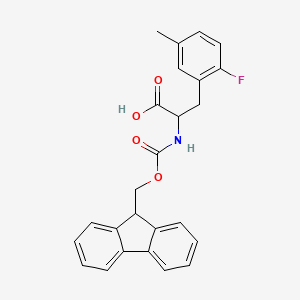
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)

![rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12311959.png)
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
